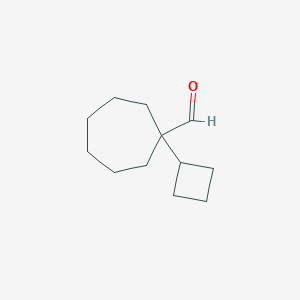

1-Cyclobutylcycloheptane-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-cyclobutylcycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C12H20O/c13-10-12(11-6-5-7-11)8-3-1-2-4-9-12/h10-11H,1-9H2 |

InChI Key |

RIGAIMVQPXBROF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)(C=O)C2CCC2 |

Origin of Product |

United States |

Nomenclature and Isomeric Considerations of 1 Cyclobutylcycloheptane 1 Carbaldehyde

Systematic IUPAC Nomenclature Principles Applied to Complex Alicyclic Aldehydes

The systematic naming of complex organic molecules, such as 1-Cyclobutylcycloheptane-1-carbaldehyde, is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). These principles ensure that every distinct compound has a unique and unambiguous name based on its chemical structure. For alicyclic aldehydes, where an aldehyde group is attached to a ring system, specific rules apply.

The naming process involves identifying the principal functional group and the parent cyclic system. In this case, the aldehyde group (-CHO) is the principal functional group, and the cycloheptane (B1346806) ring is the parent system. When an aldehyde group is directly attached to a carbon atom of a ring system, IUPAC nomenclature dictates the use of the suffix "-carbaldehyde". acdlabs.comyoutube.comvedantu.com The name of the ring system is used as the parent name.

Substituents attached to the parent ring are named as prefixes in alphabetical order. Here, a cyclobutyl group is also attached to the cycloheptane ring. The positions of the functional group and the substituent are indicated by numerical locants. Numbering of the ring carbons starts at the point of attachment of the principal functional group. Therefore, the carbon atom bearing the aldehyde group is designated as position 1. As the cyclobutyl group is attached to the same carbon, it also receives the locant 1.

The construction of the IUPAC name for this compound is detailed in the table below.

| Component | Identification | IUPAC Rule Application |

| Principal Functional Group | Aldehyde (-CHO) | When attached to a ring, the suffix "-carbaldehyde" is used. acdlabs.comvedantu.com |

| Parent Cyclic System | A seven-membered saturated ring | Named as "cycloheptane". wikipedia.org |

| Substituent | A four-membered saturated ring | Named as a "cyclobutyl" group. |

| Locants (Positioning) | Both groups are on the same carbon | The carbon with the principal functional group is C1. The substituent is also at C1. |

| Final Assembly | Prefix + Parent + Suffix | 1-Cyclobutyl + cycloheptane + 1-carbaldehyde |

Combining these components yields the full systematic name: This compound .

Positional and Configurational Isomerism Relevant to this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This phenomenon is broadly classified into constitutional (structural) isomerism and stereoisomerism.

Positional Isomerism: Positional isomers are a type of constitutional isomer where the carbon skeleton and functional groups are the same, but the position of the functional groups or substituents on the skeleton differs. docbrown.info For this compound, positional isomers would involve different attachment points for the cyclobutyl and carbaldehyde groups on the cycloheptane ring. Since the aldehyde group defines the C1 position, isomers would arise from moving the cyclobutyl group to other carbons of the cycloheptane ring.

Several positional isomers are possible, each being a distinct compound with potentially different physical and chemical properties. A few examples are illustrated in the following table.

| IUPAC Name | Position of Cyclobutyl Group | Position of Carbaldehyde Group |

| This compound | 1 | 1 |

| 2-Cyclobutylcycloheptane-1-carbaldehyde | 2 | 1 |

| 3-Cyclobutylcycloheptane-1-carbaldehyde | 3 | 1 |

| 4-Cyclobutylcycloheptane-1-carbaldehyde | 4 | 1 |

Configurational Isomerism: Configurational isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. brainkart.comstereoelectronics.org A common type in cycloalkanes is cis-trans (geometric) isomerism, which arises when there is restricted rotation around a bond, such as within a ring structure. libretexts.orgpearson.com This form of isomerism typically occurs in di-substituted cycloalkanes where substituents are on different carbon atoms, allowing them to be on the same side (cis) or opposite sides (trans) of the ring's plane. libretexts.org

However, for this compound, both the cyclobutyl group and the carbaldehyde group are attached to the same carbon atom (C1). When two substituents are on the same carbon of a cycloalkane, cis-trans isomerism is not possible with respect to these substituents. libretexts.orglibretexts.org Therefore, this compound does not exhibit this type of configurational isomerism.

Stereochemical Aspects of this compound and its Potential Chiral Derivatives

Stereochemistry examines the three-dimensional arrangement of atoms in molecules. libretexts.org A key concept in stereochemistry is chirality. A molecule is chiral if it is non-superimposable on its mirror image. lumenlearning.com The most common source of chirality in organic molecules is the presence of a chiral center, which is a carbon atom bonded to four different groups. lumenlearning.commsu.edu

Chirality of this compound: To determine if this compound is chiral, we must analyze the groups attached to the C1 carbon of the cycloheptane ring:

The formyl group (-CHO)

The cyclobutyl group

The carbon chain of the cycloheptane ring in one direction (C2→C3→C4→C5→C6→C7)

The carbon chain of the cycloheptane ring in the opposite direction (C7→C6→C5→C4→C3→C2)

In an unsubstituted cycloheptane ring, the path from C1 through C2 to C7 is identical to the path from C1 through C7 to C2. Because two of the four groups attached to the C1 carbon are identical (the two pathways around the ring), this carbon is not a chiral center. The molecule possesses a plane of symmetry that passes through the C1 and C4 atoms of the cycloheptane ring, rendering it achiral.

Potential Chiral Derivatives: Although this compound itself is achiral, it can serve as a scaffold for creating chiral derivatives. Chirality can be introduced by adding a substituent to the cycloheptane ring (or the cyclobutyl ring) in a position that eliminates the plane of symmetry. This would make the C1 carbon a chiral center.

For example, introducing a substituent, such as a methyl group, at the C2 position of the cycloheptane ring would create 2-methyl-1-cyclobutylcycloheptane-1-carbaldehyde. In this new molecule, the four groups attached to C1 would be:

The formyl group (-CHO)

The cyclobutyl group

The substituted path around the ring (C2(CH₃)→C3→...→C7)

The unsubstituted path around the ring (C7→C6→...→C2(CH₃))

Since the two pathways around the ring are now different, the C1 atom becomes a chiral center. The introduction of this chiral center means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers. Further substitution could also create additional chiral centers, leading to the possibility of diastereomers.

| Derivative Compound | Modification | Stereochemical Outcome |

| 2-Methyl-1-cyclobutylcycloheptane-1-carbaldehyde | Addition of a methyl group at C2 | C1 becomes a chiral center. Molecule exists as a pair of enantiomers. |

| 3-Methyl-1-cyclobutylcycloheptane-1-carbaldehyde | Addition of a methyl group at C3 | C1 becomes a chiral center. Molecule exists as a pair of enantiomers. |

| 4-Methyl-1-cyclobutylcycloheptane-1-carbaldehyde | Addition of a methyl group at C4 | C1 remains achiral as the plane of symmetry is maintained. |

Synthetic Methodologies for 1 Cyclobutylcycloheptane 1 Carbaldehyde

Strategies for Carbaldehyde Moiety Formation in Alicyclic Systems

The introduction of a formyl group (–CHO) onto an alicyclic, and specifically a quaternary, carbon atom can be achieved through several reliable methods. These typically involve the transformation of a precursor functional group, such as a nitrile, ester, or primary alcohol, positioned at the target carbon.

A prominent method for synthesizing aldehydes is the partial reduction of nitriles or esters. This approach is particularly suitable for creating aldehydes on sterically hindered carbons where direct formylation might be difficult. The key is to use a reducing agent that can be precisely controlled to prevent over-reduction to the corresponding primary amine or alcohol.

Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. commonorganicchemistry.comchemistrysteps.com The reaction involves the nucleophilic addition of a hydride ion from the bulky aluminum hydride reagent to the electrophilic carbon of the nitrile or ester. quimicaorganica.orglibretexts.org For a nitrile, this forms an intermediate imine-aluminum complex. libretexts.org Crucially, the reaction is conducted at low temperatures, typically -78 °C, to ensure that only one equivalent of hydride is added. commonorganicchemistry.com Subsequent aqueous workup hydrolyzes the imine intermediate to yield the desired aldehyde. chemistrysteps.comquimicaorganica.org Similarly, esters are reduced to an intermediate hemiacetal aluminate, which hydrolyzes to the aldehyde.

| Reducing Agent | Precursor | Typical Conditions | Key Advantages |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Nitrile, Ester | Low temperature (-78 °C), Aprotic solvent (e.g., Toluene, THF) | Excellent control, prevents over-reduction, high yield. commonorganicchemistry.comchemistrysteps.com |

| Lithium triethoxyaluminum hydride (LiAlH(OEt)3) | Nitrile | Low temperature | Milder than LiAlH4, can selectively reduce nitriles to aldehydes. quimicaorganica.org |

| Stephen Reduction (SnCl2/HCl) | Nitrile | Anhydrous ether, HCl gas | Classic method, forms an aldimine salt intermediate. google.com |

Another robust strategy involves the oxidation of a primary alcohol. If a precursor molecule such as (1-cyclobutylcycloheptan-1-yl)methanol can be synthesized, its oxidation would yield the target carbaldehyde. The challenge in oxidizing primary alcohols is to prevent further oxidation of the initially formed aldehyde to a carboxylic acid. wikipedia.orglibretexts.org This requires the use of mild, selective oxidizing agents, often under anhydrous conditions. wikipedia.org

Several reagents have been developed for this specific purpose. chemistrysteps.com Pyridinium (B92312) chlorochromate (PCC) is a classic reagent that effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org More modern reagents, such as the Dess-Martin periodinane (DMP), offer advantages like higher yields and milder, non-acidic reaction conditions. libretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another widely used method that operates at low temperatures and avoids heavy metals. chemistrysteps.com

| Oxidizing Agent/System | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH2Cl2, room temperature | Chromium tars, pyridinium chloride | Mildly acidic, requires careful handling of chromium waste. libretexts.org |

| Dess-Martin Periodinane (DMP) | CH2Cl2, room temperature | Iodinane byproduct | Fast, high-yielding, neutral conditions. wikipedia.orglibretexts.org |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | Low temperature (-78 °C), CH2Cl2 | Dimethyl sulfide, CO, CO2, triethylammonium (B8662869) chloride | Avoids toxic metals, requires careful temperature control. chemistrysteps.com |

Directly introducing a formyl group onto an alicyclic ring is also a possibility, though often more complex than functional group transformation. One of the most powerful methods for introducing a carbaldehyde group is hydroformylation. wikipedia.org This process involves the reaction of an alkene with a mixture of carbon monoxide and hydrogen gas in the presence of a metal catalyst (e.g., cobalt or rhodium complexes). wikipedia.org For the synthesis of 1-Cyclobutylcycloheptane-1-carbaldehyde, this would require a precursor such as 1-cyclobutylcycloheptene or methylenecycloheptane (B3050315) with subsequent attachment of the cyclobutyl group. The regioselectivity of the addition can be a critical factor in this approach.

Cycloalkane Ring Construction and Functionalization Precursors

The assembly of the core structure, a cycloheptane (B1346806) ring substituted with a cyclobutyl group, is a prerequisite for the final carbaldehyde formation step. This involves methodologies for constructing both seven- and four-membered rings and strategies for joining them.

Seven-membered rings, or cycloheptanes, are common structural motifs. wikipedia.org Their synthesis can be approached in several ways. One common industrial method involves the hydrogenation of cycloheptene, which itself can be prepared through various routes. material-properties.orggoogle.com

For laboratory-scale synthesis, several classic and modern methods are available:

Ring-Closing Metathesis (RCM): A powerful modern technique where an acyclic diene is cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a cycloalkene, which can then be hydrogenated.

Dieckmann Condensation: An intramolecular condensation of a long-chain diester (e.g., a derivative of suberic acid) to form a cyclic β-keto ester. The ketone can then be removed (e.g., via Clemmensen reduction) to yield the cycloalkane.

Acyloin Condensation: An intramolecular reductive coupling of a diester using metallic sodium to form a cyclic α-hydroxy ketone (an acyloin), which can be further reduced to the cycloalkane.

Ring Expansion Reactions: Methods like the Tiffeneau–Demjanov rearrangement can be used to expand a six-membered ring (cyclohexane) into a seven-membered one (cycloheptane).

The cyclobutane (B1203170) ring is a strained carbocyclic system whose synthesis and functionalization have been extensively studied. nih.govresearchgate.net Common methods for forming the cyclobutane ring itself include [2+2] photocycloadditions between two alkene units. nih.gov

For the purpose of synthesizing the target molecule, it is more likely that a pre-formed cyclobutyl unit would be introduced onto the cycloheptane ring. A key strategy would involve the nucleophilic addition of a cyclobutyl organometallic reagent to a cycloheptanone (B156872) precursor.

Grignard Reaction: Cyclobutylmagnesium bromide can be reacted with cycloheptanone. This reaction yields the tertiary alcohol, 1-cyclobutylcycloheptan-1-ol.

Functionalization: This tertiary alcohol is a versatile intermediate. It can be used in a substitution reaction to introduce a nitrile group (via an SN1-type reaction with a cyanide source) to form 1-cyclobutylcycloheptane-1-carbonitrile. This nitrile is a direct precursor for the aldehyde via DIBAL-H reduction as described in section 3.1.1.

Alternatively, C-H functionalization logic could be employed, where a directing group attached to the cycloheptane ring guides the palladium-catalyzed coupling with a cyclobutyl-containing partner. acs.org Ring-opening reactions of bicyclobutanes also provide a reliable platform for creating functionalized cyclobutanes that could potentially be used in subsequent coupling reactions. researchgate.net

Multi-step Synthetic Sequences Leading to this compound

A plausible and efficient multi-step synthesis for this compound commences with the readily available cycloheptanone. The sequence involves the formation of a nitrile intermediate, followed by alkylation to introduce the cyclobutyl group, and finally, reduction to the desired aldehyde.

The proposed synthetic pathway is as follows:

Synthesis of Cycloheptanecarbonitrile (B1583664): Cycloheptanone is converted to its corresponding cyanohydrin, which is then dehydrated to yield cycloheptanecarbonitrile.

Alkylation of Cycloheptanecarbonitrile: The α-carbon of cycloheptanecarbonitrile is deprotonated using a strong base to form a carbanion, which then undergoes nucleophilic substitution with a cyclobutyl halide (e.g., cyclobutyl bromide) to form 1-cyclobutylcycloheptane-1-carbonitrile.

Reduction of 1-Cyclobutylcycloheptane-1-carbonitrile to this compound: The nitrile is selectively reduced to the aldehyde using a bulky reducing agent like Diisobutylaluminium hydride (DIBAL-H).

The success of this multi-step synthesis hinges on the careful selection of reagents and the optimization of reaction conditions for each step to ensure high yields and purity.

Step 1: Synthesis of Cycloheptanecarbonitrile

| Parameter | Optimized Condition | Reagent/Rationale |

| Reactants | Cycloheptanone, Sodium cyanide (NaCN) or Potassium cyanide (KCN), followed by an acid (e.g., H₂SO₄) | NaCN or KCN provides the cyanide nucleophile for the formation of the cyanohydrin intermediate. |

| Solvent | A mixture of water and an organic solvent (e.g., diethyl ether) | Facilitates the reaction between the aqueous cyanide solution and the organic ketone. |

| Temperature | 0-10 °C for cyanohydrin formation; gentle heating for dehydration | Low temperature for the initial addition of cyanide minimizes side reactions. Dehydration is typically acid-catalyzed with heating. |

| Work-up | Extraction and distillation | To isolate and purify the cycloheptanecarbonitrile. |

Step 2: Alkylation of Cycloheptanecarbonitrile

| Parameter | Optimized Condition | Reagent/Rationale |

| Base | Strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Sodium hydride (NaH) | LDA is a strong base that can effectively deprotonate the α-carbon of the nitrile without competing in the subsequent alkylation. |

| Reactant | Cyclobutyl bromide or Cyclobutyl tosylate | Good electrophiles for the Sₙ2 reaction with the nitrile carbanion. |

| Solvent | Anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Stabilizes the carbanion and facilitates the nucleophilic substitution. |

| Temperature | Low temperature (e.g., -78 °C) for deprotonation, followed by gradual warming to room temperature for alkylation | Low temperature controls the deprotonation and prevents side reactions. |

Step 3: Reduction of 1-Cyclobutylcycloheptane-1-carbonitrile

| Parameter | Optimized Condition | Reagent/Rationale |

| Reducing Agent | Diisobutylaluminium hydride (DIBAL-H) | A bulky and electrophilic reducing agent that can selectively reduce nitriles to aldehydes at low temperatures. adichemistry.com |

| Stoichiometry | 1.0 to 1.2 equivalents of DIBAL-H | A slight excess may be required to ensure complete conversion of the nitrile. |

| Solvent | Anhydrous non-polar solvent such as Toluene, Hexane, or Dichloromethane | To ensure the stability of the reducing agent and the reaction intermediate. |

| Temperature | Maintained at low temperatures, typically -78 °C to -60 °C | Crucial to prevent over-reduction of the intermediate imine to the primary amine. chemistrysteps.com |

| Work-up | Aqueous work-up (e.g., with dilute acid or Rochelle's salt) | To hydrolyze the intermediate aluminum-imine complex to the aldehyde. |

Alkylation Step: The formation of dialkylated products is a potential side reaction if the starting cycloheptanecarbonitrile is not fully consumed before the addition of the alkylating agent. Using a slight excess of the nitrile and slow addition of the cyclobutyl bromide can mitigate this. The choice of a strong, hindered base like LDA is also critical to ensure complete and rapid deprotonation.

Reduction Step: The primary challenge in the DIBAL-H reduction is preventing the over-reduction of the aldehyde to the corresponding primary alcohol. chemistrysteps.com The key to minimizing this side product is strict temperature control. chemistrysteps.com The reaction should be maintained at -78 °C, and the DIBAL-H should be added slowly to the nitrile solution. The intermediate imine-aluminum complex is stable at this low temperature, and upon aqueous work-up, it hydrolyzes to the aldehyde. chemistrysteps.com If the temperature is allowed to rise before the work-up, the DIBAL-H can further reduce the imine to an amine.

Another potential side product is the primary amine, which can be formed if excess DIBAL-H is used or if the reaction temperature is not sufficiently controlled. adichemistry.com Careful monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) can help in determining the optimal reaction time and preventing over-reduction.

Novel Synthetic Pathways and Methodological Advancements in Alicyclic Aldehyde Production

Beyond the classical multi-step synthesis, advancements in organic chemistry offer novel and potentially more efficient routes to complex alicyclic aldehydes like this compound. These methods often focus on the construction of the challenging seven-membered ring and the installation of the quaternary carbon center.

Ring Expansion Strategies: The synthesis of seven-membered rings can be challenging due to unfavorable entropic factors. acs.org Ring expansion reactions provide a powerful tool to overcome this hurdle. For instance, a substituted cyclohexane (B81311) precursor could undergo a one-carbon ring expansion to form the cycloheptane skeleton. benthamscience.com The Tiffeneau-Demjanov rearrangement, which involves the diazotization of a β-amino alcohol on a ring followed by a ring-expanding rearrangement, is a classic example. More modern methods might involve transition-metal-catalyzed ring expansions of smaller rings.

[4+3] Cycloaddition Reactions: Cycloaddition reactions offer a convergent and stereocontrolled approach to cyclic systems. illinois.edu The [4+3] cycloaddition between a diene and an allyl cation is a particularly effective method for the construction of seven-membered rings. illinois.edu By carefully choosing the diene and the allyl cation precursors, it is possible to introduce the necessary substitution pattern that can be later converted to the 1-cyclobutylcycloheptane framework. Recent advancements have focused on developing milder conditions for generating the allyl cation and on asymmetric variants of this reaction. illinois.edu

Hydroformylation of Highly Substituted Olefins: Hydroformylation, the addition of a formyl group and a hydrogen atom across a double bond, is a direct method for aldehyde synthesis. While the formation of quaternary carbon centers via hydroformylation has been traditionally considered difficult, recent research has shown that the use of directing groups can overcome this limitation. beilstein-journals.org A hypothetical precursor, 1-cyclobutyl-2-methylidenecycloheptane, could potentially undergo a regioselective hydroformylation to yield the target aldehyde. This approach would be highly atom-economical.

Spectroscopic Characterization Techniques for 1 Cyclobutylcycloheptane 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationscience.govscience.govharvard.edu

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through one-dimensional and two-dimensional experiments, it is possible to map out the complete carbon skeleton and the environment of each proton.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. For 1-Cyclobutylcycloheptane-1-carbaldehyde, the spectrum is characterized by a highly deshielded signal for the aldehyde proton and a complex series of overlapping multiplets in the aliphatic region corresponding to the protons on the cyclobutyl and cycloheptyl rings.

Aldehyde Proton (-CHO): A distinct singlet is expected in the downfield region, typically between δ 9.0-10.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom of the carbonyl group. The signal appears as a singlet because there are no adjacent protons to couple with.

Cycloalkyl Protons (CH, CH₂): The protons on the cyclobutyl and cycloheptyl rings will produce a complex set of signals in the upfield region, generally between δ 1.0-2.5 ppm. Due to the conformational flexibility of the seven-membered ring and the puckering of the four-membered ring, many protons are chemically non-equivalent, leading to overlapping multiplets. The protons on the carbons adjacent to the quaternary carbon (C1) would be expected at the lower field end of this range.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde H (-CHO) | 9.0 - 10.0 | Singlet (s) |

| Cyclobutyl & Cycloheptyl H's | 1.0 - 2.5 | Complex Multiplets (m) |

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. For this compound, a total of 12 carbon signals are expected, assuming molecular asymmetry.

Carbonyl Carbon (C=O): The most deshielded signal in the spectrum corresponds to the aldehyde carbonyl carbon, appearing far downfield, typically in the range of δ 200-205 ppm.

Quaternary Carbon (C1): The sp³-hybridized quaternary carbon, to which the cyclobutyl, cycloheptyl, and carbaldehyde groups are attached, is expected to resonate around δ 50-60 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C (C=O) | 200 - 205 |

| Quaternary C (C1) | 50 - 60 |

| Cyclobutyl & Cycloheptyl C's | 20 - 45 |

2D NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would reveal the connectivity of protons within the cyclobutyl ring and trace the proton network around the cycloheptyl ring, helping to differentiate the signals within the complex aliphatic region.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This allows for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.org For this compound, key HMBC correlations would include the correlation from the aldehyde proton (¹H) to the carbonyl carbon (¹³C) and the quaternary carbon (¹³C). It would also show correlations between protons on one ring and carbons of the other, confirming the linkage between the two cycloalkyl systems at the quaternary carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Carbonyl Absorption Characteristicslibretexts.orgucalgary.caucla.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is dominated by absorptions characteristic of an aldehyde and saturated hydrocarbon chains.

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is the most prominent feature. For a saturated aliphatic aldehyde, this peak is typically observed in the region of 1720-1740 cm⁻¹.

Aldehydic C-H Stretch: A pair of weaker, but highly diagnostic, absorption bands for the C-H stretch of the aldehyde group typically appears in the range of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of both peaks is strong evidence for an aldehyde functional group. libretexts.org

Aliphatic C-H Stretch: Strong absorption bands due to the stretching vibrations of the C-H bonds in the cyclobutyl and cycloheptyl rings are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aldehyde (C-H) | Stretch | 2820 - 2850 & 2720 - 2750 | Weak to Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisoregonstate.edunist.gov

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

The electron ionization (EI) mass spectrum of this compound (C₁₂H₂₀O) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180, corresponding to its nominal molecular weight. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for cyclic aldehydes include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway. This could result in the loss of the formyl radical (•CHO, 29 Da) to give a peak at m/z 151, or the loss of the entire aldehyde group. More significantly, cleavage of the C-C bonds of the rings attached to the quaternary carbon can occur. Loss of a cyclobutyl radical (•C₄H₇, 55 Da) would lead to a fragment at m/z 125, while loss of a cycloheptyl radical (•C₇H₁₃, 97 Da) would result in a fragment at m/z 83.

Ring Fragmentation: The cycloheptyl and cyclobutyl rings themselves can undergo fragmentation, leading to a series of smaller peaks corresponding to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small neutral molecules from the larger fragments. nist.gov

| m/z | Predicted Identity |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 151 | [M - CHO]⁺ |

| 125 | [M - C₄H₇]⁺ |

| 97 | [C₇H₁₃]⁺ |

| 83 | [M - C₇H₁₃]⁺ |

| 55 | [C₄H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for unequivocally determining the elemental composition of a compound. pensoft.netimrpress.com By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₂₀O. The calculated exact mass is 180.15142 u. An experimental HRMS measurement matching this value would provide definitive proof of the elemental formula, distinguishing it from any other potential isomers or compounds with the same nominal mass.

Elucidation of Fragmentation Pathways and Structural Insights

Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio of its fragments after ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would lead to a series of characteristic fragmentation pathways. The molecular ion (M+) would be expected at m/z 194, corresponding to its molecular weight.

Key fragmentation pathways for this compound would likely include:

Loss of the formyl radical (-CHO): A common fragmentation for aldehydes, this would result in a significant peak at m/z 165. libretexts.org This fragment corresponds to the stable tertiary carbocation formed by the two rings.

Cleavage of the cyclobutane (B1203170) ring: The strained cyclobutane ring can undergo fragmentation, leading to the loss of ethene (C2H4), resulting in a fragment ion.

Cleavage of the cycloheptane (B1346806) ring: The larger cycloheptane ring can also fragment, leading to a series of hydrocarbon losses.

Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

These fragmentation patterns provide a "fingerprint" that helps to confirm the compound's identity and structural arrangement.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential technique for separating a compound from a mixture, thereby allowing for its isolation and the assessment of its purity. Gas chromatography and high-performance liquid chromatography are two of the most powerful and commonly used chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. sums.ac.ir It is particularly well-suited for the analysis of volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound would be separated from any impurities on a capillary column before being detected by the mass spectrometer. ijstr.org

The retention time in the gas chromatogram provides a characteristic measure for the compound under specific analytical conditions, while the mass spectrum allows for its unambiguous identification. researchgate.net

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250°C |

| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |

| Retention Time | 12.5 min |

| Purity (by area %) | 98.5% |

| Major MS Fragments (m/z) | 194 (M+), 165, 137, 123, 95, 81, 67, 55, 41 |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. orgsyn.org For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The purity of the compound can be determined by the area of its peak in the chromatogram relative to the total area of all peaks. A UV detector is commonly used for compounds containing a chromophore, such as the carbonyl group in an aldehyde.

Table 2: Hypothetical HPLC Data for this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time | 5.8 min |

| Purity (by area %) | 99.2% |

Reactivity and Chemical Transformations of 1 Cyclobutylcycloheptane 1 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group is a key site of reactivity in 1-Cyclobutylcycloheptane-1-carbaldehyde, participating in a variety of chemical transformations. These reactions are fundamental to organic synthesis, allowing for the construction of more complex molecular architectures. The reactivity of the aldehyde is characterized by the electrophilicity of the carbonyl carbon and the acidity of the alpha-proton, although in this specific molecule, there are no alpha-protons directly on the aldehyde group, which influences its reaction pathways.

Nucleophilic Additions and Condensations (e.g., Wittig, Aldol)

Nucleophilic addition is a characteristic reaction of aldehydes. Due to the polarization of the carbon-oxygen double bond, the carbonyl carbon is electron-deficient and susceptible to attack by nucleophiles.

One of the most significant nucleophilic addition reactions for forming carbon-carbon double bonds is the Wittig reaction . organic-chemistry.orglibretexts.orgmasterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone to produce an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comwikipedia.org The ylide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. libretexts.org This is followed by the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org The stereochemical outcome, whether the E or Z-alkene is favored, is influenced by the nature of the substituents on the ylide. organic-chemistry.orgnrochemistry.com Stabilized ylides generally lead to the E-alkene, while non-stabilized ylides favor the Z-alkene. organic-chemistry.orgnrochemistry.com

The Aldol (B89426) condensation is another cornerstone reaction of carbonyl compounds, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, followed by dehydration to an α,β-unsaturated carbonyl compound. wikipedia.orgchemistrysteps.commasterorganicchemistry.comyoutube.com However, for this compound, a self-aldol condensation is not possible because it lacks α-hydrogens, which are necessary for the formation of the enolate nucleophile. stackexchange.com Despite this, it can act as the electrophilic partner in a crossed aldol condensation with another aldehyde or ketone that does possess α-hydrogens. wikipedia.org In such a reaction, a base would deprotonate the enolizable carbonyl compound to form the enolate, which would then attack the carbonyl carbon of this compound. Subsequent dehydration of the resulting β-hydroxy aldehyde would yield an α,β-unsaturated product. chemistrysteps.commasterorganicchemistry.com

Below is a table summarizing these potential reactions for this compound.

| Reaction | Reagent(s) | Product Type | Key Features |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | Alkene | Forms a C=C bond at the site of the original C=O. Stereochemistry is dependent on the ylide structure. |

| Crossed Aldol Condensation | Enolizable aldehyde/ketone, Base (e.g., NaOH) | α,β-Unsaturated aldehyde/ketone | This compound acts as the electrophile. Requires a reaction partner with α-hydrogens. |

Oxidation and Reduction Reactions

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution. The choice of oxidant can depend on the presence of other sensitive functional groups in the molecule.

Reduction of the aldehyde to a primary alcohol can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups. Catalytic hydrogenation, using hydrogen gas (H₂) and a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is another effective method for reducing aldehydes to alcohols.

The following table outlines the oxidation and reduction reactions of this compound.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄, Tollens' reagent | Carboxylic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst (Pd, Pt, Ni) | Primary alcohol |

Cross-Coupling and Pericyclic Reactions

While less common for aldehydes themselves, the aldehyde group can be a precursor to functionalities that participate in cross-coupling reactions . wikipedia.orgnih.govmdpi.comnrochemistry.com For instance, the corresponding alcohol from reduction could be converted to a halide or triflate, which can then undergo palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions to form new carbon-carbon or carbon-heteroatom bonds. nrochemistry.com These reactions are powerful tools for constructing complex molecular frameworks. mdpi.com

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. alchemyst.co.ukmsu.edulibretexts.orgic.ac.uk Aldehydes can participate in certain types of pericyclic reactions. For example, an ene reaction can occur where the aldehyde acts as the "enophile," reacting with an alkene that has an allylic hydrogen. Additionally, some cycloaddition reactions involving aldehydes are known. For instance, hetero-Diels-Alder reactions can involve α,β-unsaturated aldehydes as dienophiles. While this compound itself is not unsaturated, derivatives of it could potentially undergo such reactions. Photoinduced [2+2] cycloadditions are also a possibility under photochemical conditions. researchgate.netnih.gov

Transformations Involving the Alicyclic Ring Systems (Cyclobutyl and Cycloheptane)

The cyclobutyl and cycloheptane (B1346806) rings of this compound can also undergo chemical transformations, although these often require more specific and sometimes harsh reaction conditions compared to the reactions of the aldehyde group.

Ring Expansion and Contraction Methodologies

Alicyclic rings can undergo ring expansion or ring contraction reactions, which are often driven by the release of ring strain or the formation of a more stable carbocation intermediate. wikipedia.orgstackexchange.comstackexchange.com

For the cyclobutyl ring, expansion to a five-membered ring (cyclopentyl) can occur under conditions that generate a carbocation adjacent to the ring. stackexchange.com For example, if the aldehyde were converted to an alcohol and then to a leaving group, the departure of the leaving group could be accompanied by a rearrangement and expansion of the cyclobutyl ring. Ring strain in the four-membered ring provides a thermodynamic driving force for this type of rearrangement. stackexchange.com

Conversely, ring contraction of the cycloheptane ring to a six-membered ring (cyclohexyl) is also a known process, often proceeding through mechanisms like the Favorskii rearrangement if a suitable α-haloketone derivative were prepared from the parent aldehyde. researchgate.net Cationic rearrangements can also lead to ring contraction. wikipedia.org

Functionalization of Cyclobutyl and Cycloheptane Moieties

Direct functionalization of the C-H bonds of the cyclobutyl and cycloheptane rings is a challenging but increasingly feasible area of organic synthesis. nih.govresearchgate.netnih.govresearchgate.net Modern methods often employ transition metal catalysis, such as palladium-catalyzed C-H activation, to introduce new functional groups at specific positions. nih.gov For instance, directing groups can be used to guide the catalyst to a particular C-H bond. In the context of this compound, the aldehyde itself or a derivative could potentially act as a directing group to facilitate functionalization of one of the rings. nih.gov Free radical halogenation can also introduce functionality onto the rings, although this method often suffers from a lack of selectivity. Recent advances have focused on achieving site- and diastereoselective functionalization of carbocycles. nih.gov

Formation of Derivative Classes from this compound

The aldehyde functional group is a cornerstone of organic synthesis due to its versatile reactivity. In this compound, the carbonyl group is poised for a wide array of chemical transformations, allowing for its conversion into numerous derivative classes. The unique spirocyclic scaffold, combining a cyclobutyl and a cycloheptyl ring, remains intact during many of these transformations, making this aldehyde a potentially valuable building block for introducing sterically demanding and conformationally complex moieties into larger molecules.

Carboxylic Acid and Alcohol Derivatives

The aldehyde group represents an intermediate oxidation state for carbon, and as such, it can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction to Alcohol: The reduction of an aldehyde yields a primary alcohol. chemguide.co.uk This transformation can be accomplished using metal hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol, that readily reduces aldehydes to alcohols. chemguide.co.uk For a more powerful reduction, lithium aluminum hydride (LiAlH₄) in a dry ether solvent is highly effective, though it is less selective and more reactive than NaBH₄. chemguide.co.uklibretexts.org Both reagents achieve the conversion of this compound to (1-Cyclobutylcycloheptane-1-yl)methanol by the addition of a hydride ion to the carbonyl carbon, followed by protonation. libretexts.org

| Starting Material | Transformation | Typical Reagents | Product |

|---|---|---|---|

| This compound | Oxidation | K₂Cr₂O₇ / H₂SO₄ (aq) | 1-Cyclobutylcycloheptane-1-carboxylic acid |

| This compound | Reduction | NaBH₄ or LiAlH₄ | (1-Cyclobutylcycloheptane-1-yl)methanol |

Imines, Oximes, and Hydrazone Derivatives

The carbonyl carbon of this compound is electrophilic and susceptible to nucleophilic attack by nitrogen-containing compounds like primary amines, hydroxylamine (B1172632), and hydrazine (B178648). These reactions are typically condensation reactions, resulting in the formation of a carbon-nitrogen double bond and the elimination of a water molecule. masterorganicchemistry.com

Imines: Imines, also known as Schiff bases, are formed from the reaction of an aldehyde or ketone with a primary amine. masterorganicchemistry.comyoutube.com The reaction is generally catalyzed by a trace amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. masterorganicchemistry.com The formation of imines is a reversible process. nih.gov

Oximes: When this compound is treated with hydroxylamine (NH₂OH), an oxime is formed. researchgate.net The reaction proceeds via a similar mechanism to imine formation. Oximes are versatile synthetic intermediates and are classically prepared by refluxing the carbonyl compound with hydroxylamine hydrochloride in the presence of a base like pyridine. researchgate.netijprajournal.com

Hydrazones: Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ functional group. wikipedia.org They are typically formed by the reaction of an aldehyde or ketone with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine). wikipedia.orgresearchgate.net This condensation reaction is a reliable method for creating stable, crystalline derivatives of carbonyl compounds. nih.gov

| Starting Material | Reagent | Derivative Class | General Product Structure |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine | 1-Cyclobutylcycloheptane-1-methanimine (N-substituted) |

| This compound | Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |

Enamines and Enol Ether Derivatives

Enamines: In contrast to primary amines which form imines, secondary amines (R₂NH) react with aldehydes and ketones to form enamines. researchgate.netchemistrysteps.com The reaction of this compound with a secondary amine, such as pyrrolidine (B122466) or morpholine, under acid catalysis and with the removal of water, would yield the corresponding enamine. researchgate.netyoutube.com The mechanism involves the formation of an intermediate iminium ion, which then loses a proton from an adjacent carbon atom to form the C=C double bond of the enamine. chemistrysteps.com Enamines are valuable synthetic intermediates, serving as carbon nucleophiles in reactions like the Stork enamine alkylation. chemistrysteps.comorganicchemistrytutor.com

Enol Ethers: Enol ethers are alkenes with an alkoxy substituent. wikipedia.org The synthesis of enol ethers directly from an aldehyde like this compound is less common than from ketones. General methods for preparing enol ethers include the reaction of acetylene (B1199291) with alcohols or the iridium-catalyzed transesterification of vinyl esters with alcohols. wikipedia.org Silyl (B83357) enol ethers, important intermediates in their own right, are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org

| Starting Material | Reagent Type | Derivative Class | General Product Structure |

|---|---|---|---|

| This compound | Secondary Amine (R₂NH) | Enamine | N,N-disubstituted 1-(1-cyclobutylcycloheptyl)vinylamine |

| This compound | Alcohol (ROH) / Silyl Halide (R₃SiX) + Base | Enol Ether / Silyl Enol Ether | 1-(1-Cyclobutylcycloheptyl)vinyloxy derivative |

Applications as Building Blocks for Complex Organic Synthesis

Aldehydes are among the most versatile building blocks in organic synthesis due to the reactivity of the carbonyl group. sigmaaldrich.com this compound, with its unique spirocyclic core, can serve as a precursor for introducing this specific structural motif into more complex target molecules.

The aldehyde functionality is a key electrophilic partner in many carbon-carbon bond-forming reactions. For instance, it can readily undergo:

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon to form secondary alcohols.

Aldol Condensation: Reaction with an enolate to form a β-hydroxy carbonyl compound.

Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin, which can be further elaborated.

The strained trans-isomer of a related compound, cyclohept-1-ene-1-carbaldehyde, has been shown to participate in Diels-Alder cycloadditions and ene reactions, highlighting the potential for complex reactivity in cycloheptane-based aldehydes. researchgate.netnih.gov The presence of the combined cyclobutyl and cycloheptyl rings in this compound could impart specific stereochemical and conformational constraints, making it a potentially useful building block in medicinal chemistry and materials science where molecular shape is critical.

Computational and Theoretical Studies on 1 Cyclobutylcycloheptane 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the most stable three-dimensional arrangements (conformations) of a molecule and mapping its electronic landscape.

Cycloheptane (B1346806) Ring: The seven-membered cycloheptane ring is highly flexible and can adopt several non-planar conformations to minimize angular and torsional strain. Computational studies have consistently identified a family of twist-chair conformers as the most stable, being lower in energy than the corresponding chair and boat forms. researchgate.net The molecule exists in a dynamic equilibrium between these forms, with relatively small energy barriers for interconversion. biomedres.us

Cyclobutane (B1203170) Ring: A planar cyclobutane ring would suffer from significant angle strain (90° instead of the ideal 109.5°) and eclipsing interactions. Therefore, it adopts a puckered or "butterfly" conformation to relieve some of this torsional strain. dalalinstitute.comacs.org This puckering results in two distinct positions for substituents: axial and equatorial, with the equatorial position generally being more stable for larger groups. acs.org

In the target molecule, the spirocyclic fusion at a quaternary carbon acts as a conformational anchor, restricting the independent movement of the rings. The bulky nature of each ring imposes significant steric demands on the other, influencing the preferred puckering of the cyclobutane ring and the specific twist-chair conformation of the cycloheptane ring.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| Twist-Chair | 0.0 (most stable) | Minimizes both angle and torsional strain. researchgate.net |

| Chair | ~1.5 - 2.0 | Serves as a transition state for interconversion. researchgate.net |

| Boat | ~2.0 - 2.5 | Higher energy due to eclipsing interactions. researchgate.net |

| Twist-Boat | ~2.5 - 3.0 | Represents a higher-energy region of the potential energy surface. |

The carbaldehyde (-CHO) group is the molecule's primary site of chemical reactivity. Quantum chemical calculations can quantify its electronic character through various descriptors.

Molecular Electrostatic Potential (MEP): An MEP map would show a region of high negative potential (red) around the carbonyl oxygen due to its lone pairs of electrons, and a region of positive potential (blue) around the carbonyl carbon and the aldehyde hydrogen. This highlights the carbonyl carbon as an electrophilic site, susceptible to attack by nucleophiles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an aliphatic aldehyde, the HOMO is typically associated with the oxygen's lone pair electrons, while the LUMO is the π* antibonding orbital of the C=O double bond. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. samipubco.com

Reactivity Descriptors: Based on HOMO and LUMO energies, descriptors like the electrophilicity index (ω) can be calculated. Saturated aliphatic aldehydes are classified as "hard" electrophiles, meaning they react preferentially with "hard" nucleophiles. acs.orgnih.gov

| Descriptor | Typical Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Moderately low | Indicates electron-donating ability (nucleophilicity of oxygen). samipubco.com |

| LUMO Energy | Low | Indicates electron-accepting ability (electrophilicity of carbonyl carbon). samipubco.com |

| HOMO-LUMO Gap | Relatively large | Suggests higher kinetic stability compared to conjugated systems. samipubco.com |

| Electrophilicity Index (ω) | Moderate | Quantifies the electrophilic nature of the molecule. nih.gov |

| Carbonyl Carbon Charge | Partially positive (δ+) | Primary site for nucleophilic attack. acs.org |

Molecular Modeling and Dynamics Simulations

While quantum calculations provide static pictures of stable conformations, molecular modeling and dynamics simulations explore how the molecule behaves over time, accounting for thermal motion and the interplay of various forces.

The spatial arrangement of the bulky ring systems profoundly influences the accessibility and reactivity of the aldehyde group.

Steric Effects: The cyclobutyl and cycloheptyl rings create significant steric hindrance around the carbonyl carbon. numberanalytics.com This "steric shielding" would be expected to slow the rate of reactions involving nucleophilic attack on the aldehyde, as the approaching nucleophile must navigate past the bulky hydrocarbon framework. Molecular modeling can quantify this steric bulk and its impact on reaction transition states.

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. wikipedia.org For instance, hyperconjugation between the σ orbitals of the C-C bonds adjacent to the carbonyl group and the π* orbital of the C=O bond can influence both the conformation and the reactivity of the aldehyde. The optimal alignment for these orbital overlaps is highly dependent on the molecule's conformation, creating a link between the ring's structure and the aldehyde's electronic properties. researchgate.net

Computational methods are widely used to predict spectroscopic data, which serves as a crucial bridge between theoretical structures and experimental characterization.

NMR Chemical Shifts: Density Functional Theory (DFT), often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govresearchgate.net For 1-Cyclobutylcycloheptane-1-carbaldehyde, calculations would predict a characteristic downfield signal for the aldehyde proton (>9 ppm) due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group. The carbonyl carbon would appear far downfield in the ¹³C spectrum (>200 ppm). The numerous CH and CH₂ groups in the rings would produce a complex, overlapping set of signals in the aliphatic region, with their precise shifts determined by their stereochemical environment.

IR Frequencies: The most prominent feature in the predicted IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration, typically found in the 1720-1740 cm⁻¹ range for simple aliphatic aldehydes. Computational frequency analysis can predict this value and other vibrations, such as C-H stretches.

| Parameter | Predicted Value/Range | Notes |

|---|---|---|

| ¹H NMR (Aldehyde H) | 9.4 - 10.0 ppm | Highly deshielded proton. |

| ¹³C NMR (Carbonyl C) | 200 - 205 ppm | Characteristic for an aldehyde carbonyl carbon. |

| IR Frequency (C=O Stretch) | 1720 - 1740 cm⁻¹ | Strong, sharp absorption band. |

| ¹H NMR (Ring Protons) | 1.0 - 2.5 ppm | Complex, overlapping multiplets due to conformational complexity. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the exploration of reaction pathways and the characterization of high-energy, transient species like transition states. rsc.org

For this compound, computational methods could be used to model various reactions. For example, in a nucleophilic addition reaction, researchers could calculate the geometries and energies of the reactants, the transition state, and the product. Such a study would likely show that the activation energy for the reaction is higher than that for a less hindered aldehyde (e.g., propanal) due to the steric effects discussed previously. researchgate.net Furthermore, computational modeling can elucidate more complex pathways, such as oxidation or deformylation reactions, by mapping the entire potential energy surface and identifying the lowest-energy path from reactant to product. nih.govacs.org These studies provide deep mechanistic insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Analysis of Key Transformations

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the specific computational analysis of this compound. At present, there are no published studies detailing the transition state analysis for key chemical transformations involving this particular molecule.

Transition state analysis is a fundamental computational tool used to elucidate reaction mechanisms. It involves locating the transition state structure—the highest energy point along the reaction coordinate—and analyzing its geometry and energetic properties. This analysis provides critical insights into the feasibility and kinetics of a chemical reaction. For a molecule like this compound, such studies could theoretically be applied to understand various transformations, such as nucleophilic additions to the carbonyl group, oxidation, or reduction reactions. However, specific data from quantum mechanical calculations, such as bond lengths, angles, and vibrational frequencies of the transition states for reactions involving this compound, are not available in the current body of scientific literature.

Energetic Profiles of Proposed Reaction Pathways

Similarly, detailed energetic profiles for proposed reaction pathways of this compound are not documented in existing research. The energetic profile of a reaction pathway maps the potential energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. These profiles are crucial for determining reaction thermodynamics and kinetics, including activation energies and reaction enthalpies.

For this compound, computational studies would be required to generate these profiles. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate the energies of the ground states of reactants and products, as well as the transition states connecting them. Without such dedicated computational studies, no data is available to construct even a qualitative energetic profile for any of its potential reactions.

The absence of research in this specific area means that no data tables detailing activation energies, reaction energies, or Gibbs free energy changes for any transformations of this compound can be provided.

Advanced Applications and Potential Research Avenues

Role of 1-Cyclobutylcycloheptane-1-carbaldehyde in Materials Science

The aldehyde functionality of this compound makes it a promising candidate as a monomeric building block in the synthesis of advanced materials, such as polymers and Covalent Organic Frameworks (COFs).

As a polymer precursor , the aldehyde group can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with amines to form polyimines (Schiff bases), or with active methylene (B1212753) compounds in Knoevenagel condensations. The bulky alicyclic groups would likely impart unique physical properties to the resulting polymers, such as high thermal stability, increased solubility in organic solvents, and altered mechanical properties compared to polymers derived from less sterically hindered aldehydes.

In the realm of Covalent Organic Frameworks (COFs) , this compound could serve as a valuable monomer. COFs are crystalline porous polymers with well-defined structures, and their properties are highly dependent on the geometry of the constituent monomers. nih.gov The condensation of aldehydes with amines is a common method for the formation of imine-linked COFs. cd-bioparticles.net The use of a sterically demanding aldehyde like this compound could influence the topology of the resulting COF. Steric hindrance can be a tool to control the formation of specific network structures, potentially favoring the formation of less interpenetrated or novel topologies with larger pore sizes. mdpi.comrsc.org The bulky, non-polar cyclobutyl and cycloheptyl groups would also be expected to create a hydrophobic environment within the pores of the COF, which could be advantageous for applications in gas storage or the selective adsorption of organic molecules.

Below is a table illustrating the potential impact of sterically hindered aldehydes in COF synthesis.

| Property | Influence of Steric Hindrance | Potential Advantage for this compound based COFs |

| Topology | Can favor the formation of specific, less-interpenetrated networks. mdpi.comrsc.org | Potentially leads to novel framework structures with unique pore geometries. |

| Pore Size | May lead to larger intrinsic pore sizes due to frustrated packing. | Enhanced capacity for guest molecule encapsulation and separation. |

| Porosity | Can influence the overall surface area and pore volume. | Tailorable porosity for specific applications in gas storage or catalysis. |

| Chemical Environment | The bulky aliphatic groups create a hydrophobic internal environment. | Selective adsorption of non-polar organic molecules from aqueous media. |

Chemo- and Regioselectivity in Reactions of this compound

The steric environment around the aldehyde group in this compound is expected to play a significant role in governing the chemo- and regioselectivity of its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In reactions involving this compound and a less sterically hindered carbonyl compound, reagents are likely to selectively react with the less hindered carbonyl. Conversely, certain bulky reagents may preferentially react with the more accessible functional groups on a multifunctional substrate, leaving the sterically encumbered aldehyde of this compound intact.

Regioselectivity , the preference for bond-making or breaking at one position over all other possible positions, is also influenced by steric factors. For example, in nucleophilic addition reactions to the carbonyl group, the trajectory of the incoming nucleophile will be dictated by the bulky alicyclic framework. This can lead to high levels of diastereoselectivity in the formation of new stereocenters. In reactions such as aldol (B89426) condensations, the bulky substituents would influence the geometry of the enolate formed, thereby affecting the stereochemical outcome of the reaction. ncert.nic.in

Exploration of Novel Catalysis for this compound Transformations

The development of novel catalytic methods is crucial for unlocking the full synthetic potential of sterically hindered aldehydes like this compound.

Organocatalysis , the use of small organic molecules as catalysts, offers a powerful tool for the asymmetric transformation of aldehydes. acs.org Chiral secondary amines, for instance, can react with aldehydes to form enamines or iminium ions, which then participate in a variety of stereoselective reactions. The steric bulk of this compound would likely influence the transition state energies in such catalytic cycles, potentially leading to high levels of enantioselectivity. mdpi.combeilstein-journals.org N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that can mediate unique transformations of aldehydes, and the steric properties of the aldehyde are known to be a critical factor in the success of these reactions. nih.gov

Metal-catalyzed reactions also present a rich area for exploration. Transition metal complexes can be employed to promote a wide range of transformations of aldehydes, including hydroacylation, cross-coupling reactions, and decarbonylation. acs.orgresearchgate.net The coordination of the aldehyde to the metal center is a key step in these catalytic cycles, and the steric hindrance of this compound could be exploited to control the reactivity and selectivity of these processes. For example, certain catalysts might be particularly effective in overcoming the steric barrier to reaction, while others might be inhibited, allowing for selective transformations in the presence of other functional groups.

| Catalytic Approach | Potential Application to this compound | Expected Influence of Steric Hindrance |

| Organocatalysis (e.g., Aminocatalysis) | Asymmetric aldol, Michael, and Mannich reactions. beilstein-journals.org | Enhanced stereoselectivity due to well-defined transition states. |

| Organocatalysis (e.g., NHC Catalysis) | Benzoin condensation, Stetter reaction, and acylation reactions. acs.orgnih.gov | May require specifically designed, less bulky NHC catalysts to overcome steric clash. |

| Metal Catalysis (e.g., Rh, Ru, Ni) | Hydroacylation, cross-coupling reactions. acs.orgresearchgate.net | Can influence ligand-metal-substrate interactions, potentially leading to unique selectivity. |

Integration into Multi-component Reactions and Combinatorial Synthesis Paradigms

Multi-component reactions (MCRs) , in which three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.orgtcichemicals.com The integration of sterically demanding aldehydes like this compound into MCRs could lead to the rapid synthesis of novel molecular scaffolds. nih.gov For example, in the Passerini or Ugi reactions, the aldehyde component's structure significantly influences the final product's complexity and stereochemistry. The bulky nature of this compound could be leveraged to generate unique and structurally diverse compound libraries.

Combinatorial chemistry , the systematic synthesis of large libraries of compounds, would also benefit from the inclusion of unique building blocks like this compound. wikipedia.orgacs.org By incorporating this aldehyde into combinatorial synthesis workflows, it is possible to generate libraries of compounds with a high degree of structural novelty. christopherking.name These libraries could then be screened for biological activity or materials properties, accelerating the discovery of new lead compounds or functional materials.

Future Directions in the Synthesis and Application of Complex Alicyclic Carbaldehydes

The study of complex alicyclic carbaldehydes, such as this compound, is a burgeoning area of chemical research. Future directions in this field are likely to focus on several key areas:

Development of Novel Synthetic Methods: The efficient and stereoselective synthesis of complex alicyclic carbaldehydes remains a challenge. Future research will likely focus on the development of new catalytic methods to access these molecules with high levels of control over their three-dimensional structure.

Exploration of New Reactivity: The unique steric and electronic properties of these aldehydes may enable novel chemical transformations that are not possible with simpler substrates. The exploration of their reactivity under various catalytic conditions will continue to be an active area of research. numberanalytics.com

Applications in Medicinal Chemistry and Agrochemicals: The incorporation of complex alicyclic fragments into bioactive molecules is a proven strategy for modulating their properties. Future work will likely involve the synthesis of derivatives of this compound for evaluation as potential therapeutic agents or crop protection agents. sciepublish.commdpi.com

Advancements in Materials Science: As discussed, these aldehydes are promising building blocks for advanced materials. numberanalytics.com Future research will focus on the synthesis and characterization of new polymers and COFs derived from these complex monomers, with an eye towards applications in areas such as gas separation, catalysis, and sensing.

The continued exploration of the synthesis and reactivity of complex alicyclic carbaldehydes is poised to provide access to a wealth of new molecules with unique properties and applications.

Q & A

Q. What are the established synthetic routes for 1-Cyclobutylcycloheptane-1-carbaldehyde, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A common approach involves alkylation of cycloheptanone derivatives followed by oxidation. For instance, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the ketone, enabling cyclobutyl group introduction via alkyl halides. Subsequent oxidation with KMnO₄ or PCC yields the aldehyde . Key parameters include solvent polarity (e.g., THF or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like over-oxidation. Reaction progress can be monitored via TLC or HPLC .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides definitive structural confirmation . Complementary techniques include:

- NMR Spectroscopy : and NMR to identify aldehyde protons (~9-10 ppm) and cyclobutyl/cycloheptane ring carbons.

- IR Spectroscopy : Absorption bands for C=O (~1700 cm⁻¹) and C-H stretching of the aldehyde group (~2800 cm⁻¹) .

Q. What analytical methods are recommended for purity assessment of this compound?

- Methodological Answer :

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and rule out byproducts .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The strained cyclobutyl group introduces steric hindrance, potentially slowing nucleophilic attack at the carbonyl carbon. Computational modeling (e.g., DFT calculations) can map electron density distributions and predict regioselectivity. Experimental validation involves comparing reaction rates with less-hindered analogs (e.g., cyclohexane derivatives) under identical conditions .

Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., NOESY NMR for spatial proximity analysis, X-ray for absolute configuration).

- Dynamic NMR : Investigate conformational flexibility causing signal splitting.

- Literature Benchmarking : Compare with structurally similar aldehydes (e.g., 1-Ethylcycloheptane-1-carbaldehyde) to identify anomalies .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations or docking studies can assess interactions with catalysts (e.g., organocatalysts or transition metals). Focus on:

- Binding Affinity : Free energy calculations (e.g., MM-PBSA) for catalyst-substrate complexes.

- Transition State Analysis : Identify rate-limiting steps in reactions like asymmetric hydrogenation .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams during alkylation/oxidation steps.

- Chiral Chromatography : Separate enantiomers via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Circular Dichroism (CD) : Verify enantiomeric excess (ee) by comparing experimental and simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.